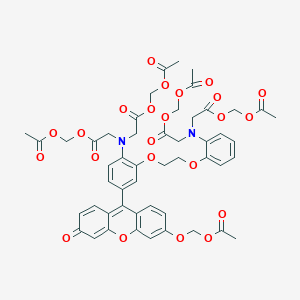

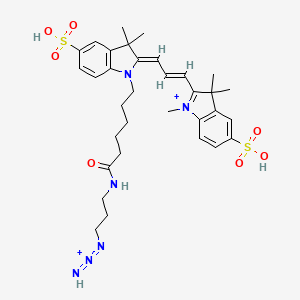

![molecular formula C19H25NO5 B3026544 1'-(叔丁氧羰基)螺[色满-2,4'-哌啶]-4-羧酸 CAS No. 1009375-04-5](/img/structure/B3026544.png)

1'-(叔丁氧羰基)螺[色满-2,4'-哌啶]-4-羧酸

描述

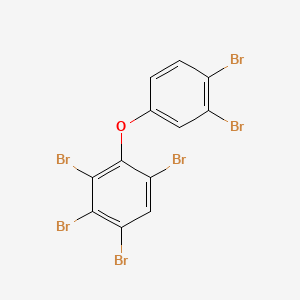

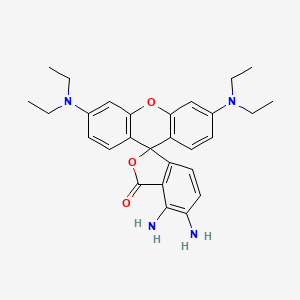

The compound 1'-(tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid is a spirocyclic oxindole analogue. It is characterized by the presence of a spiro linkage between a chroman and a piperidine ring, with a tert-butoxycarbonyl group as a protecting group for the nitrogen atom in the piperidine ring. This structural motif is of interest due to its potential biological activity and its relevance in medicinal chemistry.

Synthesis Analysis

The synthesis of related spirocyclic oxindole analogues has been reported with an efficient and scalable approach. The synthesis of 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, a closely related compound, involves key steps such as dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation of the resulting spirocyclic oxindole ethyl ester . The overall yield of this process was reported to be 35% over eight steps, which is notable for its avoidance of chromatographic purification.

Molecular Structure Analysis

The molecular structure of compounds similar to 1'-(tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid has been studied using various spectroscopic techniques. For instance, compounds containing the tert-butoxycarbonyl piperazine moiety have been confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) . Additionally, the crystal structure can be determined by X-ray diffraction, and the optimal molecular structure can be calculated using density functional theory (DFT), which allows for a comparison with experimental data .

Chemical Reactions Analysis

The chemical reactivity of spirocyclic compounds can be inferred from studies on similar structures. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate in the synthesis of Vandetanib, involves acylation, sulfonation, and substitution reactions starting from piperidin-4-ylmethanol . These reactions are indicative of the types of chemical transformations that spirocyclic piperidine derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic piperidine derivatives can be explored through computational studies such as DFT. These studies can reveal properties like molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interaction of the compound with biological targets . Additionally, the hirshfeld surface analysis and vibrational analysis can provide insights into the intermolecular interactions and stability of the compound .

科学研究应用

合成路线开发:Freund 和 Mederski (2000) 证明了 1-[(叔丁氧羰基)羰基]哌啶-4-羧酸在合成螺[吲哚-3,4'-哌啶]-2-酮体系中的用途,展示了其在涉及苯甲酰胺形成、N(1)-保护和 Pd 催化下分子内环化的产率高的化学合成中的实用性 (Freund & Mederski, 2000).

高效合成方法:Teng、Zhang 和 Mendonça (2006) 描述了一种使用 1'-(叔丁氧羰基)-2-氧代螺[吲哚啉-3,4'-哌啶]-5-羧酸的螺环氧吲哚类似物的有效合成方法,突出了其在可扩展化学合成中的作用 (Teng, Zhang, & Mendonça, 2006).

药理学中的药效团开发:Ghatpande 等人。(2020) 讨论了螺[色满-2,4'-哌啶]-4(3H)-酮的重要性,这是一种药效团,其中 1'-(叔丁氧羰基)螺[色满-2,4'-哌啶]-4-羧酸起着关键作用。该化合物作为许多药物和生化试剂的结构成分,表明其在开发新的生物活性物质中的重要性 (Ghatpande et al., 2020).

探索性库准备模板:Walters、La、Deshmukh 和 Omecinsky (2002) 报告了从叔丁氧羰基-4-哌啶酮制备一种新型螺环模板,这种方法强调了类似化合物在药物发现库生成中的多功能性 (Walters, La, Deshmukh, & Omecinsky, 2002).

乙酰辅酶 A 羧化酶抑制剂合成:Shinde 等人。(2009) 合成了各种螺[色满-2,4'-哌啶]-4-酮衍生物,包括类似于 1'-(叔丁氧羰基)螺[色满-2,4'-哌啶]-4-羧酸的化合物,并评估了它们的乙酰辅酶 A 羧化酶抑制活性。这项研究突出了其在开发针对代谢途径的治疗剂中的潜在应用 (Shinde et al., 2009).

作用机制

安全和危害

According to the safety data sheet, precautions should be taken to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental ingestion or contact, medical attention should be sought immediately .

未来方向

属性

IUPAC Name |

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)24-19/h4-7,14H,8-12H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYDPTLAMZWDGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678336 | |

| Record name | 1'-(tert-Butoxycarbonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1009375-04-5 | |

| Record name | 1'-(tert-Butoxycarbonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

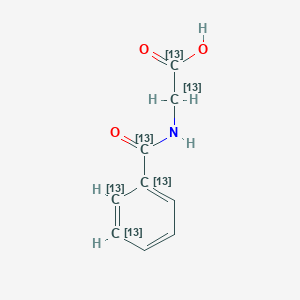

![[9-(2-carboxyphenyl)-6-(9H-fluoren-9-ylmethoxycarbonylamino)xanthen-3-ylidene]azanium;chloride](/img/structure/B3026484.png)